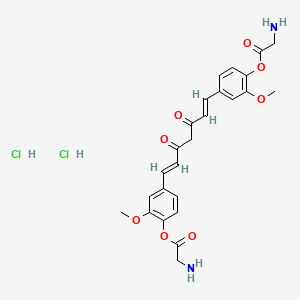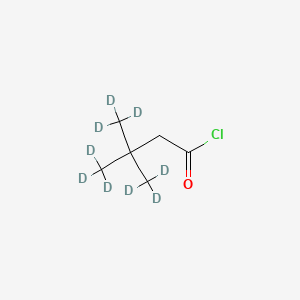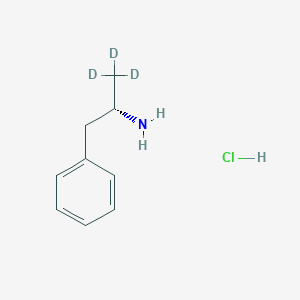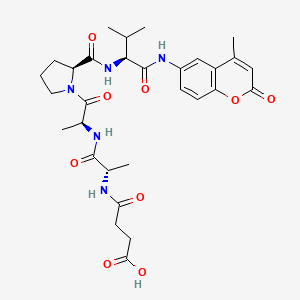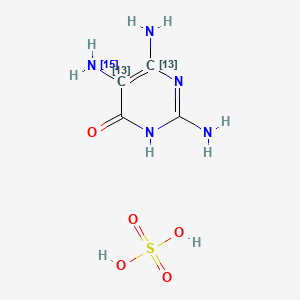
Famotidine-13C,d4 Amide Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Famotidine-13C,d4 Amide Impurity is a labeled analog of famotidine, a histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers. This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C,d4 Amide Impurity involves the incorporation of isotopically labeled carbon and deuterium atoms into the famotidine molecule. The synthetic route typically starts with the labeled precursors, which are then subjected to a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and verify the compound .
化学反应分析
Types of Reactions
Famotidine-13C,d4 Amide Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .
科学研究应用
Famotidine-13C,d4 Amide Impurity has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of famotidine in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of famotidine.
Proteomics: Utilized in mass spectrometry to study protein interactions and functions.
Industrial Applications: Employed in quality control and validation processes in the pharmaceutical industry
作用机制
The mechanism of action of Famotidine-13C,d4 Amide Impurity is similar to that of famotidine. It acts as a competitive inhibitor of histamine H2 receptors on the gastric parietal cells, thereby reducing the secretion of gastric acid. This inhibition helps in the treatment of conditions like gastric ulcers and gastroesophageal reflux disease. The labeled compound allows for detailed studies of these mechanisms through various analytical techniques .
相似化合物的比较
Similar Compounds
Famotidine: The parent compound, widely used as an H2-receptor antagonist.
Cimetidine: Another H2-receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Ranitidine: Similar to famotidine but with a different chemical structure and potency.
Uniqueness
Famotidine-13C,d4 Amide Impurity is unique due to its isotopic labeling, which allows for more precise and detailed studies in pharmacokinetics and drug metabolism. This labeling provides a distinct advantage in tracing the compound’s pathway in biological systems, making it invaluable for research purposes .
属性
分子式 |
C8H13N5OS2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
InChI 键 |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
手性 SMILES |
[2H]C([2H])([13C](=O)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
规范 SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



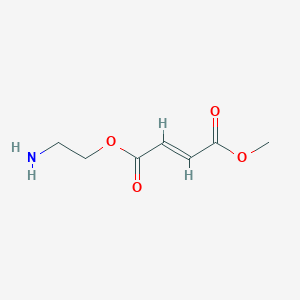

![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
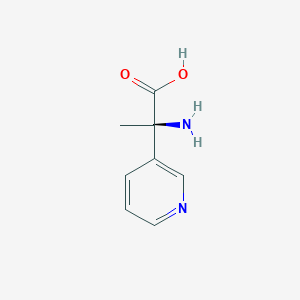

![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
